molecular formula C13H13NO3S B7819716 [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid

Cat. No.: B7819716
M. Wt: 263.31 g/mol
InChI Key: MXUJTUDGPHGEKF-UHFFFAOYSA-N
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Description

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is a quinoline derivative with a thioether linkage and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid typically involves the reaction of 7-methoxy-4-methylquinoline with a suitable thiol reagent, followed by carboxylation. One common method involves the use of 2-chloroquinoline derivatives, which are treated with thiol reagents under basic conditions to form the thioether linkage. Subsequent carboxylation using carbon dioxide or carboxylating agents yields the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioether linkage may also interact with proteins, affecting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylquinoline: Lacks the thioether and carboxylic acid groups.

    2-chloro-7-methoxy-4-methylquinoline: Contains a chloro group instead of the thioether linkage.

    4-hydroxy-2-quinolones: Different functional groups but similar quinoline core.

Uniqueness

[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid is unique due to its combination of a quinoline core, thioether linkage, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-5-12(18-7-13(15)16)14-11-6-9(17-2)3-4-10(8)11/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUJTUDGPHGEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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